8-Fluoroisoquinoline

Descripción general

Descripción

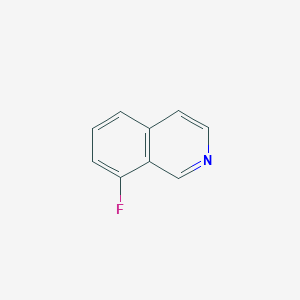

8-Fluoroisoquinoline is a chemical compound with the molecular formula C9H6FN . It is a solid substance and is used in various applications due to its unique characteristics .

Synthesis Analysis

The synthesis of 8-Fluoroisoquinoline has been achieved through various methods. One such method involves the reaction of 2-iodobenzylidenamine with trifluoromethylalkyne using a palladium catalyst . Another approach involves a directed ortho-lithiation reaction .Molecular Structure Analysis

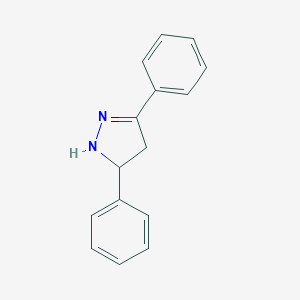

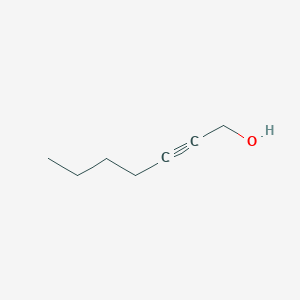

The molecular structure of 8-Fluoroisoquinoline consists of a nitrogen-containing heteroaromatic and benzene-ring-fused system . The InChI code for 8-Fluoroisoquinoline is 1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H .Chemical Reactions Analysis

Fluorinated isoquinolines, such as 8-Fluoroisoquinoline, have been synthesized using various approaches. These include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Physical And Chemical Properties Analysis

8-Fluoroisoquinoline is a solid substance . It has a molecular weight of 147.15 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Pharmaceuticals

8-Fluoroisoquinoline: is a compound of significant interest in pharmaceutical research due to its potential bioactivity. The introduction of a fluorine atom into the isoquinoline framework can lead to unique electrostatic and steric effects, which often result in distinctive biological activities . This compound has been explored for its use in synthesizing various pharmaceuticals, where it may contribute to the development of new medications with improved efficacy and safety profiles.

Materials Science

In the field of materials science, 8-Fluoroisoquinoline plays a role in the synthesis of advanced materials. Its unique light-emitting properties make it a candidate for use in organic light-emitting diodes (OLEDs) . The compound’s structural features could be harnessed to develop materials with specific optical characteristics, potentially leading to innovations in display technology and lighting solutions.

Agricultural Science

The application of 8-Fluoroisoquinoline in agricultural science is not directly documented. However, fluorinated compounds, in general, are known to have applications in the development of pesticides and herbicides due to their biological activity . Research into the compound’s properties could uncover new uses in crop protection and yield enhancement.

Biochemistry

In biochemistry, 8-Fluoroisoquinoline may be utilized in the study of enzyme interactions and biochemical pathways. The compound’s ability to interact with various biological molecules could make it a useful tool in understanding cellular processes and designing biochemical assays .

Supramolecular Chemistry

8-Fluoroisoquinoline: can be significant in supramolecular chemistry, where it may act as a building block for larger structures. Its potential for forming non-covalent interactions could be exploited in the design of molecular assemblies and devices, contributing to the development of new materials and sensors .

Organic Light-Emitting Diodes (OLEDs)

The fluorinated isoquinoline derivatives, including 8-Fluoroisoquinoline , are of interest for their light-emitting properties, which are valuable in the development of OLEDs . These compounds can be part of the active layers in OLEDs, influencing the color and efficiency of the emitted light, which is crucial for display and lighting applications.

Mecanismo De Acción

Target of Action

8-Fluoroisoquinoline is a fluorinated isoquinoline, a class of compounds that have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . .

Mode of Action

It is known that fluorinated isoquinolines exhibit various bioactivities , suggesting that they interact with their targets to induce changes in cellular function.

Biochemical Pathways

Given the bioactivity of fluorinated isoquinolines , it can be inferred that 8-Fluoroisoquinoline likely interacts with one or more biochemical pathways to exert its effects.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that 8-Fluoroisoquinoline has good bioavailability.

Result of Action

Given the known bioactivity of fluorinated isoquinolines , it can be inferred that 8-Fluoroisoquinoline likely induces changes at the molecular and cellular level.

Action Environment

It is known that environmental factors can influence the fluorescence of certain hydroxyquinolines , which may suggest that similar factors could potentially influence the action of 8-Fluoroisoquinoline.

Safety and Hazards

Direcciones Futuras

Fluorinated isoquinolines, including 8-Fluoroisoquinoline, have attracted significant attention due to their potential applications in pharmaceuticals and materials . The development of efficient synthetic methods for fluorinated isoquinolines has been a focus of recent research . Further studies are expected to continue in this direction .

Propiedades

IUPAC Name |

8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQUCBIWXJSBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650461 | |

| Record name | 8-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroisoquinoline | |

CAS RN |

1075-00-9 | |

| Record name | 8-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)

![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)